
1(3H)-Isobenzofuranone, 3-hydroxy-5,7-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-hydroxy-5,7-dimethoxy- can be achieved through several synthetic routes. One common method involves the use of resorcinolic lipids as starting materials. The synthesis typically involves the following steps :
Starting Material Preparation: The synthesis begins with the preparation of resorcinolic lipids, which are structurally similar to cytosporone A.
Cyclization Reaction: The resorcinolic lipids undergo a cyclization reaction to form the benzofuranone core structure.
Functional Group Introduction: Hydroxy and methoxy groups are introduced at specific positions on the benzofuranone ring through various chemical reactions, such as methylation and hydroxylation.
Industrial Production Methods
Industrial production of 1(3H)-Isobenzofuranone, 3-hydroxy-5,7-dimethoxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1(3H)-Isobenzofuranone, 3-hydroxy-5,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different substituents at specific positions on the benzofuranone ring.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Various catalysts, including acids and bases, to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted benzofuranones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1(3H)-Isobenzofuranone, 3-hydroxy-5,7-dimethoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products
Wirkmechanismus
The mechanism of action of 1(3H)-Isobenzofuranone, 3-hydroxy-5,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in various biological processes.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Gene Expression Modulation: Modulating the expression of specific genes involved in disease processes
Vergleich Mit ähnlichen Verbindungen
1(3H)-Isobenzofuranone, 3-hydroxy-5,7-dimethoxy- can be compared with other similar compounds, such as:
Cytosporone A: A structurally similar compound with potent biological activities.
Resorcinolic Lipids: Compounds with similar core structures but different substituents, leading to variations in their chemical and biological properties.
Flavonoids: A class of compounds with similar benzofuranone structures but different functional groups, resulting in diverse biological activities
Eigenschaften
CAS-Nummer |
85925-67-3 |
|---|---|
Molekularformel |
C10H10O5 |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
3-hydroxy-5,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H10O5/c1-13-5-3-6-8(7(4-5)14-2)10(12)15-9(6)11/h3-4,9,11H,1-2H3 |
InChI-Schlüssel |
PQKZXVQPXILLIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)OC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


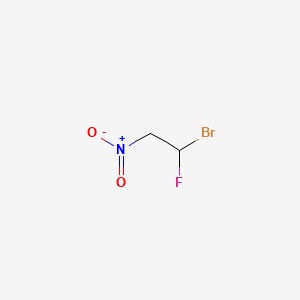
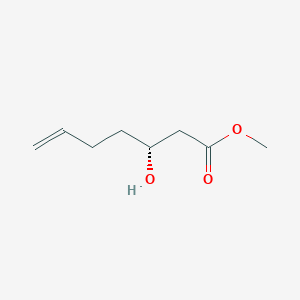
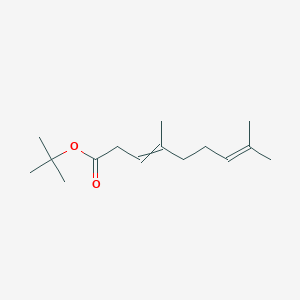
![[(1,1-Dichlorooctyl)sulfanyl]benzene](/img/structure/B14408411.png)
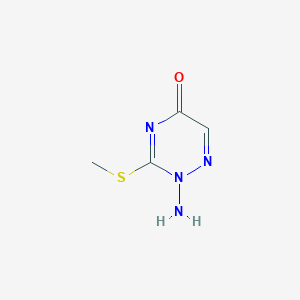
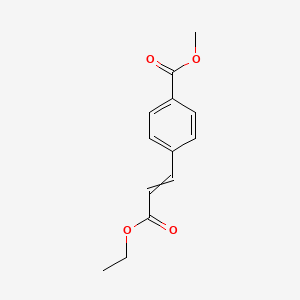
![Bicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14408441.png)
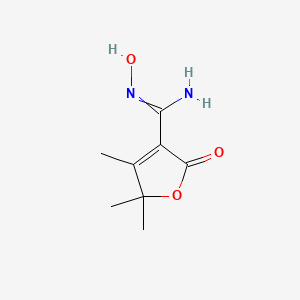
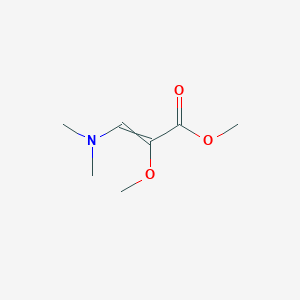
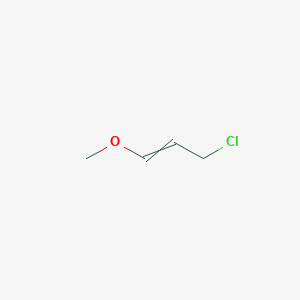
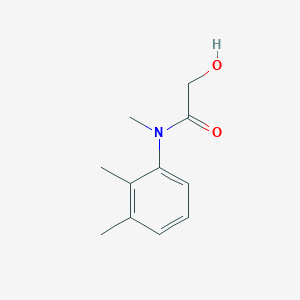
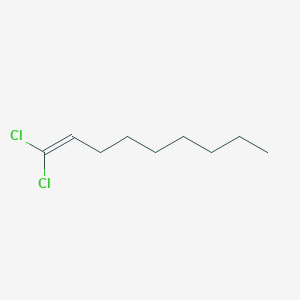
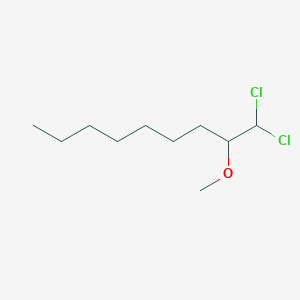
![N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14408479.png)
